molecular formula C8H11BrClNO B1407006 (1R)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride CAS No. 1807940-42-6

(1R)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride

Cat. No.: B1407006
CAS No.: 1807940-42-6
M. Wt: 252.53 g/mol
InChI Key: ITDCEEMCJJUSBB-QRPNPIFTSA-N
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Description

(1R)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromophenyl group, and an ethan-1-ol moiety, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-bromobenzaldehyde.

    Reduction: The 3-bromobenzaldehyde is reduced to 3-bromobenzyl alcohol using a reducing agent such as sodium borohydride.

    Amination: The 3-bromobenzyl alcohol is then subjected to amination using ammonia or an amine source to introduce the amino group.

    Resolution: The resulting racemic mixture is resolved to obtain the (1R)-enantiomer.

    Hydrochloride Formation: Finally, the (1R)-2-amino-1-(3-bromophenyl)ethan-1-ol is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of industrial-grade reagents and catalysts are employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the ethan-1-ol moiety is oxidized to a corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or further reduce the amino group to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia under basic conditions.

Major Products:

    Oxidation: Products include 3-bromobenzaldehyde and 3-bromobenzoic acid.

    Reduction: Products include 3-bromophenylethylamine and 3-bromophenylmethanol.

    Substitution: Products vary depending on the nucleophile used, such as 3-hydroxyphenylethanol or 3-aminophenylethanol.

Scientific Research Applications

(1R)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of (1R)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

    2-amino-1-(4-bromophenyl)ethan-1-ol: Similar structure but with the bromine atom at the para position.

    2-amino-1-(3-chlorophenyl)ethan-1-ol: Similar structure with a chlorine atom instead of bromine.

    2-amino-1-(3-methylphenyl)ethan-1-ol: Similar structure with a methyl group instead of bromine.

Uniqueness: (1R)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride is unique due to its specific stereochemistry and the presence of the bromine atom at the meta position, which influences its reactivity and interaction with biological targets.

Properties

IUPAC Name

(1R)-2-amino-1-(3-bromophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDCEEMCJJUSBB-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)[C@H](CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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